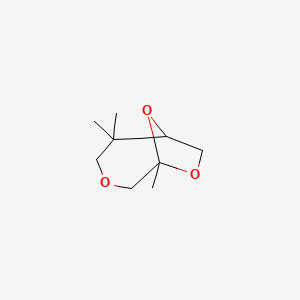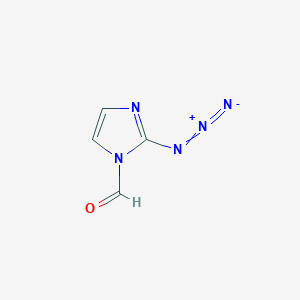
Benzyl dodecylmethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl dodecylmethanimidothioate is an organic compound with the molecular formula C20H33NS It is characterized by the presence of a benzyl group attached to a dodecyl chain through a methanimidothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl dodecylmethanimidothioate typically involves the reaction of benzyl chloride with dodecylamine in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Sodium or potassium hydroxide
The reaction proceeds through the formation of an intermediate dodecylbenzylamine, which then reacts with carbon disulfide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl dodecylmethanimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Scientific Research Applications
Benzyl dodecylmethanimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Benzyl dodecylmethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may disrupt cell membranes or interfere with metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl dodecylamine: Similar structure but lacks the thioate group.
Dodecylbenzene: Contains a benzene ring attached to a dodecyl chain but lacks the methanimidothioate linkage.
Benzyl thiocyanate: Contains a thiocyanate group instead of the methanimidothioate linkage.
Uniqueness
Benzyl dodecylmethanimidothioate is unique due to the presence of the methanimidothioate linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63035-77-8 |
|---|---|
Molecular Formula |
C20H33NS |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
benzyl N-dodecylmethanimidothioate |
InChI |
InChI=1S/C20H33NS/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22-18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3 |
InChI Key |
SOPKRUIXVKAKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CSCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)


![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)


![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)



![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

